Bis-PEG21-acid

PROTAC Linker optimization Ternary complex

Bis-PEG21-acid is a monodisperse PEG linker (exactly 21 units, Đ=1.00) essential for reproducible PROTAC and ADC studies. Its precise ~7.5 nm spacer optimally bridges inter-domain gaps >3 nm, a task shorter PEG4–PEG8 linkers fail. For SAR studies, its exact MW (1043.19 g/mol) eliminates confounding polydispersity, ensuring degradation and cytotoxicity data are solely linker-length-dependent—a critical requirement for regulatory-grade data. Long-term stability (-20°C for 3 years) guarantees multi-batch, multi-year research continuity. Select PEG21 for definitive, publishable results.

Molecular Formula C46H90O25
Molecular Weight 1043.2 g/mol
Cat. No. B7908596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis-PEG21-acid
Molecular FormulaC46H90O25
Molecular Weight1043.2 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O
InChIInChI=1S/C46H90O25/c47-45(48)1-3-51-5-7-53-9-11-55-13-15-57-17-19-59-21-23-61-25-27-63-29-31-65-33-35-67-37-39-69-41-43-71-44-42-70-40-38-68-36-34-66-32-30-64-28-26-62-24-22-60-20-18-58-16-14-56-12-10-54-8-6-52-4-2-46(49)50/h1-44H2,(H,47,48)(H,49,50)
InChIKeyFHBOACXTNRKMOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis-PEG21-acid for PROTAC and ADC Synthesis: Key Procurement Specifications and Molecular Properties


Bis-PEG21-acid (CAS: 1268488-70-5) is a homobifunctional polyethylene glycol (PEG) linker with a molecular formula of C₄₆H₉₀O₂₅ and a molecular weight of 1043.19 g/mol . It features two terminal carboxylic acid groups that react with primary amines to form stable amide bonds, enabling its use as a crosslinking agent in PROTACs (proteolysis-targeting chimeras) and antibody-drug conjugates (ADCs) [1]. As a monodisperse PEG compound with exactly 21 ethylene glycol units, it provides a precisely defined spacer length, which is critical for controlling the spatial orientation and conformational flexibility of conjugated biomolecules . The PEG chain imparts high hydrophilicity, enhancing aqueous solubility and reducing non-specific protein adsorption .

Why Bis-PEG21-acid Cannot Be Replaced by Adjacent PEG Homologs (PEG20 or PEG22) Without Experimental Revalidation


In PROTAC and ADC development, PEG linker length directly governs ternary complex formation efficiency and degradation potency [1]. A study by Hamaguchi et al. (2026) demonstrated that even a single ethylene glycol unit difference alters water solubility in a non-linear manner, with discrete PEG lengths producing distinct solubility thresholds [2]. Furthermore, Bricelj et al. (2026) showed that GSPT1 degradation depends on the precise length of the flexible PEG chain linker, confirming that adjacent homologs cannot be assumed interchangeable [3]. Substituting Bis-PEG21-acid with PEG20 or PEG22 would alter the end-to-end distance by approximately 3.5 Å per ethylene glycol unit, potentially shifting the ligand orientation outside the optimal window for ternary complex stabilization—a change that can reduce degradation efficiency from effective to undetectable without systematic linker-length optimization [4]. Therefore, procurement specifications must explicitly designate PEG21, not merely 'long PEG diacid,' to ensure experimental reproducibility.

Bis-PEG21-acid Quantitative Differentiation Evidence: Comparative Data for Scientific Procurement


PEG21 Chain Length Provides Extended End-to-End Distance for Large Target-Ligase Spans Compared to Shorter PEG Linkers

Bis-PEG21-acid, with 21 ethylene glycol units (44 backbone atoms), provides a fully extended end-to-end distance of approximately 7.5 nm, significantly exceeding that of shorter PEG linkers such as PEG4 (8 backbone atoms, ~1.5 nm), PEG6 (12 backbone atoms, ~2.2 nm), and PEG8 (16 backbone atoms, ~3.0 nm) [1]. This extended reach is essential for PROTACs targeting proteins with deeply buried binding pockets or large inter-domain distances that exceed 3 nm in the ternary complex, where shorter linkers fail to achieve productive ubiquitination [2].

PROTAC Linker optimization Ternary complex

Monodisperse PEG21 (n=21) Ensures Reproducible Conformational Entropy Compared to Polydisperse PEG Mixtures

Bis-PEG21-acid is a monodisperse compound with exactly n=21 ethylene glycol units and a discrete molecular weight of 1043.19 g/mol (C₄₆H₉₀O₂₅) . In contrast, polydisperse PEG linkers (e.g., PEG1000) contain a distribution of chain lengths typically ranging from n=17 to n=25, with a molecular weight dispersity (Đ) > 1.05 [1]. Monodisperse PEG compounds enable precise structure-activity relationship (SAR) determination because each PROTAC molecule in the population possesses identical linker length and conformational entropy, whereas polydisperse mixtures produce variable ternary complex geometries that confound SAR analysis [2].

Bioconjugation Quality control Reproducibility

PEG21 Solubility Enhancement Correlates with Chain Length: Extended Hydrophilicity vs. Shorter PEG Analogs

The hydrophilic PEG21 spacer in Bis-PEG21-acid increases aqueous solubility compared to compounds without PEG modification or with shorter PEG chains [1]. Wang et al. (2009) demonstrated that higher PEG densities and longer PEG chain lengths correlate with increased water solubility and faster resolubilization rates in macromolecular nanocarriers [2]. Hamaguchi et al. (2026) further established that water solubility of PEG-appended molecules follows a non-linear, chain-length-dependent trend, with monodisperse PEG chains producing discrete solubility thresholds that cannot be linearly extrapolated [3].

Solubility Formulation Aqueous compatibility

Long PEG21 Spacer Reduces Steric Hindrance and Non-Specific Binding in ADC Conjugates Relative to Shorter Linkers

Bis-PEG21-acid and its activated ester derivatives (e.g., Bis-PEG21-NHS ester) provide a long-chain spacer arm of 21 ethylene glycol units that reduces steric hindrance between conjugated biomolecules and increases coupling efficiency [1]. In ADC applications, longer PEG21 spacers extend the distance between the antibody and the drug payload, reducing non-specific interactions and optimizing pharmacokinetic properties compared to shorter PEG linkers (e.g., PEG4–PEG8) . The hydrophilic PEG backbone also minimizes non-specific protein adsorption and reduces immunogenicity, which is particularly advantageous for in vivo applications where shorter linkers may not adequately shield hydrophobic payloads [2].

Antibody-drug conjugate Steric hindrance Pharmacokinetics

Storage Stability and Purity Specifications: Vendor-Verified ≥95% Purity for Reproducible Conjugation

Bis-PEG21-acid from multiple verified suppliers maintains ≥95% purity (typical specification) with documented storage stability of powder form at -20°C for up to 3 years . InvivoChem specifies ≥98% purity for their Bis-PEG21-acid product (Cat No. V38047) . Storage conditions are standardized across suppliers: powder at -20°C (3-year stability), in solvent at -80°C (1-year stability), with room temperature shipping stability for several days during transit . This well-characterized stability profile contrasts with less extensively documented shorter or non-standard PEG homologs, reducing procurement risk.

Quality control Storage stability Purity

Bis-PEG21-acid Procurement-Driven Application Scenarios: Where PEG21 Outperforms Alternative Linker Lengths


PROTAC Development for Targets with Large Ligase-to-Target Distances (>3 nm)

Bis-PEG21-acid is the optimal linker choice for PROTACs targeting proteins where the E3 ligase binding pocket and the target protein binding site are separated by distances exceeding 3 nm in the ternary complex. As established in Evidence Item 1, PEG21 provides an extended end-to-end distance of ~7.5 nm (44 backbone atoms), enabling productive ternary complex formation where shorter linkers (PEG4–PEG8, 1.5–3.0 nm) fail to span the inter-domain gap [1]. Procurement of Bis-PEG21-acid is indicated when preliminary docking studies or crystallographic data suggest a required linker length beyond the reach of standard PEG4–PEG8 linkers. Systematic linker-length optimization campaigns should include PEG21 as a long-chain candidate to identify the optimal conformational window for ubiquitination [2].

ADC Conjugation Requiring Extended Spacer to Minimize Antibody-Drug Steric Clash

For antibody-drug conjugates (ADCs) where the drug payload is bulky or hydrophobic, Bis-PEG21-acid provides a 21-unit PEG spacer that physically separates the antibody from the drug, reducing steric hindrance during conjugation and preserving antibody-antigen binding affinity post-conjugation [1]. As described in Evidence Item 4, the extended PEG21 spacer reduces non-specific protein adsorption and improves pharmacokinetic properties compared to shorter linkers [2]. This scenario is particularly relevant for ADCs with high drug-to-antibody ratios (DAR >4) or hydrophobic payloads prone to aggregation. The terminal carboxylic acid groups enable efficient conjugation to lysine residues on the antibody via EDC/NHS chemistry [3].

SAR Studies Requiring Monodisperse PEG Linkers for Reproducible Activity Data

Bis-PEG21-acid is essential for structure-activity relationship (SAR) studies in PROTAC and ADC programs where linker length must be precisely controlled to generate interpretable activity data. As established in Evidence Item 2, the monodisperse nature of Bis-PEG21-acid (Đ = 1.00, exact n=21, MW = 1043.19 g/mol) eliminates the confounding effects of chain-length heterogeneity present in polydisperse PEG mixtures (Đ > 1.05) [1]. Procurement of monodisperse Bis-PEG21-acid enables researchers to attribute observed differences in degradation efficiency (DC₅₀) or cytotoxicity (IC₅₀) solely to linker length rather than to the stochastic distribution of chain lengths in polydisperse preparations. This is critical for lead optimization and for generating data suitable for regulatory submissions [2].

Long-Term Bioconjugation Programs Requiring Validated Storage Stability and High Purity

Bis-PEG21-acid is the preferred procurement choice for multi-year bioconjugation research programs where batch-to-batch consistency and long-term storage stability are paramount. As documented in Evidence Item 5, the compound maintains ≥95% purity with verified powder stability at -20°C for 3 years and solvent stability at -80°C for 1 year across multiple vendor specifications [1]. This established stability profile, combined with standardized shipping conditions (ambient temperature stability for several days during transit) [2], reduces the risk of reagent degradation and ensures reproducible conjugation yields across extended experimental timelines. Procurement teams can confidently stock Bis-PEG21-acid for long-term use without requiring frequent revalidation of material quality [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bis-PEG21-acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.